Verapamil

Description

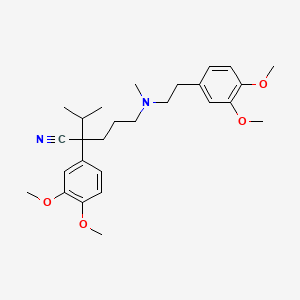

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTNSNPWRIOYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041152 | |

| Record name | (+/-)-Verapamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Verapamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 245 °C at 0.01 mm Hg, 243-246 °C at 1.00E-02 mm Hg | |

| Record name | Verapamil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Verapamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility (mg/mL): water 83, ethanol (200 proof) 26, propylene glycol 93, ethanol (190 proof) >100, methanol >100, 2-propanol 4.6, ethyl acetate 1.0, DMF >100, methylene chloride >100, hexane 0.001; Freely soluble in chloroform, practically insoluble in ether /Verapamil hydrochloride/, Practically insoluble in water, Sparingly soluble in hexane; soluble in benzene, ether; freely soluble in the lower alcohols, acetone, ethyl acetate, chloroform, 4.47 mg/L | |

| Record name | Verapamil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Verapamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Viscous, pale yellow oil | |

CAS No. |

52-53-9 | |

| Record name | Verapamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verapamil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verapamil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+/-)-Verapamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Verapamil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERAPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ0O37KU29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Verapamil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Verapamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Verapamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Verapamil on L-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verapamil (B1683045), a phenylalkylamine derivative, is a cornerstone of cardiovascular therapy, primarily exerting its effects through the modulation of L-type calcium channels (LTCCs). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's interaction with LTCCs. It delves into the state-dependent nature of the binding, the kinetics of channel blockade, and the downstream physiological consequences. Detailed experimental protocols for investigating these interactions are provided, alongside quantitative data and visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action: State-Dependent Blockade

This compound is classified as a Class IV antiarrhythmic agent and functions as a non-dihydropyridine calcium channel blocker.[1] Its primary molecular target is the α1 subunit of the L-type calcium channel (Cav1.2), which is predominantly expressed in cardiac and smooth muscle cells.[2][3] The interaction is characterized by a sophisticated mechanism known as state-dependent binding, where this compound exhibits a higher affinity for the channel in its open and, most notably, its inactivated states compared to the resting state.[4][5][6]

This state-dependent affinity is crucial to its therapeutic efficacy and tissue selectivity.[5] Cardiac and vascular smooth muscle cells, which undergo frequent depolarization, present more channels in the open and inactivated states, making them more susceptible to this compound blockade.[5][7] this compound is believed to access its binding site from the intracellular side of the membrane, physically occluding the pore and thereby inhibiting the influx of Ca2+ ions.[8] This reduction in intracellular calcium has profound effects on cellular function.

Molecular Binding Site

This compound binds to a specific receptor site within the central cavity of the L-type calcium channel pore, on the intracellular side of the selectivity filter.[8] This binding site is distinct from that of dihydropyridines (e.g., nifedipine) and benzothiazepines (e.g., diltiazem), though allosteric interactions between these sites have been observed.[9][10] The binding of this compound is thought to involve amino acid residues in the S6 transmembrane segments of domains III and IV of the α1 subunit.[8]

Effects on Channel Gating and Kinetics

This compound's interaction with the L-type calcium channel significantly alters its gating kinetics. A key effect is the pronounced slowing of the recovery from inactivation.[4][11] By stabilizing the inactivated state, this compound reduces the number of channels available to open upon subsequent depolarizations.[11] This leads to a use-dependent or frequency-dependent block, where the degree of inhibition increases with higher frequencies of stimulation, a property particularly relevant for its antiarrhythmic effects in tachycardias.[4][12][13] While this compound primarily affects the inactivated state, it does not significantly alter the time course of current inactivation during a single depolarization.[4]

Quantitative Data

The interaction of this compound with L-type calcium channels has been quantified through various experimental approaches. The following tables summarize key quantitative data from the literature.

Table 1: Inhibitory Potency (IC50) of this compound on L-type Calcium Channels

| Cell Type/Preparation | Channel Subtype | Experimental Condition | IC50 | Reference(s) |

| Frog Heart Membranes | L-type | Radioligand Binding ([3H]this compound) | 4.25 nM (KD) | [14] |

| Rat Ventricular Myocytes | L-type | Whole-cell patch clamp | 9.1 µM (Use-dependent, TP2) | [15] |

| Rat Ventricular Myocytes | L-type | Whole-cell patch clamp | 35.3 µM (Tonic, TP1) | [15] |

| HEK293 cells | hERG K+ channels | Whole-cell patch clamp | 143.0 nM | [13] |

| Rabbit Coronary Artery Smooth Muscle | Kv channels | Whole-cell patch clamp | 0.82 µM (Kd) | [16] |

Note: IC50 and Kd values can vary significantly depending on the experimental conditions, including temperature, ionic composition, and stimulation frequency.

Table 2: Kinetics of this compound Block on Cardiac L-type Calcium Channels

| Parameter | This compound Concentration | Value (mean ± SEM) | Experimental Condition | Reference(s) |

| Development of Block (τon) | 0.3 µM | 1060 ± 138 ms | Twin pulse protocol, depolarization to 0 mV | [4] |

| 1 µM | 310 ± 24 ms | Twin pulse protocol, depolarization to 0 mV | [4] | |

| 10 µM | 125 ± 7 ms | Twin pulse protocol, depolarization to 0 mV | [4] | |

| Recovery from Block (τoff) | 0.3 µM | 5.05 ± 0.44 s | Twin pulse protocol, repolarization to -80 mV | [4] |

| 1 µM | 6.7 ± 0.69 s | Twin pulse protocol, repolarization to -80 mV | [4] | |

| 10 µM | 6.02 ± 0.9 s | Twin pulse protocol, repolarization to -80 mV | [4] | |

| Recovery from Inactivation (Control) | - | 11 ± 0.7 ms | Twin pulse protocol, repolarization to -80 mV | [4] |

Signaling Pathways and Physiological Consequences

The blockade of L-type calcium channels by this compound initiates a cascade of intracellular events that culminate in its therapeutic effects.

Cardiovascular Effects

In cardiac myocytes , the inhibition of Ca2+ influx leads to:

-

Negative Inotropy (Reduced Contractility): Reduced intracellular Ca2+ availability decreases the activation of the contractile machinery.[9]

-

Negative Chronotropy (Reduced Heart Rate): By slowing the depolarization of pacemaker cells in the sinoatrial (SA) node, this compound decreases the heart rate.

-

Negative Dromotropy (Reduced AV Conduction): this compound slows conduction through the atrioventricular (AV) node, which is crucial for its use in supraventricular tachycardias.[1][17]

In vascular smooth muscle cells , the blockade of Ca2+ influx results in:

-

Vasodilation: Reduced intracellular Ca2+ leads to relaxation of the smooth muscle, causing dilation of arteries and arterioles and a subsequent reduction in blood pressure.[3]

The following diagram illustrates the signaling pathway leading to muscle contraction and its inhibition by this compound.

Caption: Signaling pathway of muscle contraction and its inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with L-type calcium channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents across the entire cell membrane, providing insights into the effects of this compound on channel kinetics and voltage dependence.

4.1.1. Cardiomyocyte Isolation

-

Animal Euthanasia and Heart Excision: Euthanize a rodent (e.g., rat or mouse) according to approved institutional protocols.[18] Rapidly excise the heart and place it in ice-cold, oxygenated Tyrode's solution.

-

Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus.[19]

-

Enzymatic Digestion: Perfuse the heart with a Ca2+-free solution to wash out the blood, followed by perfusion with a solution containing collagenase and protease to digest the extracellular matrix.[17][19]

-

Cell Dissociation and Collection: Mince the digested heart tissue and gently triturate to release individual cardiomyocytes.[17]

-

Calcium Reintroduction: Gradually reintroduce Ca2+ to the cell suspension to prevent calcium paradox.[19]

-

Cell Plating: Plate the isolated, rod-shaped cardiomyocytes on laminin-coated coverslips for electrophysiological recording.

4.1.2. Electrophysiological Recording

-

Solution Preparation:

-

External Solution (mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2 with CsOH).

-

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Seal Formation and Whole-Cell Configuration: Approach a cardiomyocyte with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).[20] Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.[21]

-

Voltage-Clamp Protocol:

-

Hold the cell at a holding potential of -80 mV.

-

To study use-dependence, apply a train of depolarizing pulses (e.g., to 0 mV for 200 ms) at various frequencies (e.g., 0.1 Hz, 1 Hz, 2 Hz) before and after application of this compound.

-

To study recovery from inactivation, use a two-pulse protocol where a conditioning pulse is followed by a test pulse at varying inter-pulse intervals.

-

-

Data Acquisition and Analysis: Record the resulting currents using a patch-clamp amplifier and appropriate software. Analyze the peak current amplitude, time course of inactivation, and recovery kinetics.

The following diagram outlines the workflow for a whole-cell patch-clamp experiment.

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Radioligand Binding Assay

This technique is used to determine the affinity (Kd) and density (Bmax) of this compound binding sites on L-type calcium channels.

4.2.1. Membrane Preparation

-

Tissue Homogenization: Homogenize cardiac tissue or cultured cells expressing L-type calcium channels in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[1][22]

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[22]

-

High-Speed Centrifugation: Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.[1]

-

Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation step to wash the membranes.[22]

-

Final Resuspension and Storage: Resuspend the final membrane pellet in a storage buffer containing a cryoprotectant (e.g., sucrose) and store at -80°C.[22] Determine the protein concentration using a standard assay (e.g., BCA assay).

4.2.2. Binding Assay

-

Assay Setup: In a multi-well plate, set up reactions in triplicate for total binding, non-specific binding, and competition binding.

-

Incubation:

-

Total Binding: Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]this compound or a dihydropyridine (B1217469) like [3H]PN200-110) at various concentrations.

-

Non-specific Binding: In a parallel set of tubes, add a high concentration of an unlabeled competitor (e.g., unlabeled this compound) to saturate the specific binding sites.

-

Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

-

Equilibration: Incubate the reactions at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.[22]

-

Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[22]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound ligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard or non-linear regression analysis to determine Kd and Bmax for saturation experiments, or IC50 and Ki for competition experiments.

The following diagram illustrates the workflow for a radioligand binding assay.

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

This compound's mechanism of action on L-type calcium channels is a nuanced process characterized by state-dependent binding, preferential interaction with the inactivated channel state, and a consequent use-dependent blockade. This intricate mechanism underlies its therapeutic efficacy in a range of cardiovascular disorders. A thorough understanding of these molecular interactions, facilitated by techniques such as patch-clamp electrophysiology and radioligand binding assays, is paramount for the rational design and development of novel and more selective calcium channel modulators. This guide provides a foundational framework for researchers and drug development professionals to explore this important class of therapeutic agents further.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Molecular determinants of frequency dependence and Ca2+ potentiation of this compound block in the pore region of Cav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural dependence of the allosteric interaction of semi-rigid this compound analogues with dihydropyridine-binding in kitten heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics and state-dependent effects of this compound on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential-dependent allosteric modulation of 1,4-dihydropyridine binding by d-(cis)-diltiazem and (+/-)-verapamil in living cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Patch-sequencing - Wikipedia [en.wikipedia.org]

- 11. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. ahajournals.org [ahajournals.org]

- 14. High-affinity binding sites for [3H]this compound in cardiac membranes [edoc.unibas.ch]

- 15. researchgate.net [researchgate.net]

- 16. Calcium channel inhibitor, this compound, inhibits the voltage-dependent K+ channels in rabbit coronary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. One-Hour Procedure to Isolate Primary Cardiomyocytes from Neonatal Mouse and Rat Hearts | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. A simple and effective method to consistently isolate mouse cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 21. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 22. giffordbioscience.com [giffordbioscience.com]

The Stereospecific Landscape of Verapamil: A Technical Guide to its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil (B1683045), a phenylalkylamine derivative, is a widely prescribed calcium channel blocker used in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Administered as a racemic mixture, this compound consists of two enantiomers, (S)-Verapamil and (R)-Verapamil, which, despite their identical chemical formula, exhibit distinct pharmacological and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the stereoselective properties of this compound enantiomers, offering a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

Pharmacodynamics: A Tale of Two Enantiomers

The differential pharmacological effects of (S)- and (R)-Verapamil are most pronounced in their interactions with their primary target, the L-type calcium channels, as well as other ion channels and transporters.

L-type Calcium Channel Blockade

The therapeutic efficacy of this compound is primarily attributed to its ability to block L-type calcium channels, leading to vasodilation and a reduction in cardiac contractility and heart rate.[2] This action is highly stereoselective, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.

(S)-Verapamil is approximately 20 times more potent than (R)-Verapamil in its negative dromotropic effect, which is the slowing of atrioventricular (AV) nodal conduction. This pronounced difference is a key factor in the antiarrhythmic efficacy of the racemic mixture.

Off-Target Effects: hERG Channel Inhibition

The human ether-à-go-go-related gene (hERG) potassium channel is a critical component of cardiac repolarization, and its inhibition can lead to potentially fatal arrhythmias. Both this compound enantiomers have been shown to block hERG channels. Interestingly, studies suggest a lack of significant stereoselectivity at this off-target channel, with both enantiomers exhibiting similar potencies.

Interaction with P-glycoprotein (P-gp)

This compound and its enantiomers are also known inhibitors of the efflux transporter P-glycoprotein (P-gp), which plays a crucial role in multidrug resistance in cancer and influences the pharmacokinetics of many drugs. While both enantiomers inhibit P-gp, some studies suggest a degree of stereoselectivity in this interaction.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data comparing the pharmacological profiles of (S)-Verapamil and (R)-Verapamil.

| Target | Parameter | (S)-Verapamil | (R)-Verapamil | Reference |

| L-type Calcium Channel | Negative Dromotropic Potency Ratio | ~20 | 1 | [1] |

| hERG Potassium Channel | IC50 | 180.4 nM | 204 nM | [3] |

| P-glycoprotein (P-gp) | IC50 (for [11C]this compound) | Not explicitly distinguished | 44 nM (racemic) | [4] |

Pharmacokinetics: Stereoselective Metabolism

The pharmacokinetic profiles of the this compound enantiomers are markedly different, primarily due to stereoselective first-pass metabolism in the liver.

(S)-Verapamil is metabolized more rapidly by cytochrome P450 enzymes, particularly CYP3A4, than (R)-Verapamil.[5][6][7] This results in a higher plasma concentration of the less active (R)-enantiomer after oral administration of the racemate. The differential metabolism and the resulting in vivo enantiomeric ratio are critical considerations in understanding the overall pharmacological effect of racemic this compound.

Cytochrome P450 Metabolism

The following table summarizes the kinetic parameters for the metabolism of this compound enantiomers by CYP3A4.

| Enantiomer | Metabolite | K_m (μM) | V_max (pmol/min/mg) | Reference |

| (S)-Verapamil | Northis compound (B1221204) | 167 ± 23 | 3,418 ± 234 | [7] |

| (R)-Verapamil | Northis compound | 168 ± 35 | 2,502 ± 275 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of this compound enantiomers.

Chiral Separation of this compound Enantiomers by HPLC

Objective: To separate and quantify (S)-Verapamil and (R)-Verapamil in biological samples.

Methodology:

-

Sample Preparation: Plasma samples containing this compound are subjected to solid-phase extraction (SPE) using a C18 cartridge to isolate the drug and its metabolites from endogenous interferences.

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase is used. Common chiral columns include those based on α1-acid glycoprotein (B1211001) (AGP) or cellulose (B213188) derivatives (e.g., Chiralcel OD-R, Chiralpak AD).[8]

-

Mobile Phase: The composition of the mobile phase is optimized to achieve baseline separation of the enantiomers. A typical mobile phase for a reversed-phase chiral column consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Detection: A fluorescence detector is commonly employed for sensitive quantification, with excitation and emission wavelengths typically set around 275 nm and 310 nm, respectively.[8]

-

Quantification: The concentration of each enantiomer is determined by comparing its peak area to a standard curve generated with known concentrations of the pure enantiomers.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To measure the inhibitory effects of this compound enantiomers on ion channel currents (e.g., L-type calcium channels or hERG channels).

Methodology:

-

Cell Preparation: A stable cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with the gene for the α1c subunit of the L-type calcium channel or hERG) is cultured on glass coverslips.

-

Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope. A glass micropipette with a tip resistance of 2-5 MΩ, filled with an appropriate internal solution, is brought into contact with a single cell.

-

Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell recording configuration.

-

Voltage-Clamp Protocol: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). Specific voltage protocols are applied to elicit ionic currents through the channel of interest. For L-type calcium channels, a depolarizing step to 0 mV is typically used. For hERG channels, a depolarizing pulse followed by a repolarizing step is used to measure the tail current.[3][9][10]

-

Drug Application: The this compound enantiomers are applied to the cell via a perfusion system at various concentrations.

-

Data Analysis: The peak current amplitude in the presence of the drug is compared to the control current to determine the percentage of inhibition. The concentration-response data are then fitted to the Hill equation to calculate the IC50 value.[3]

Visualizations

Signaling Pathway of L-type Calcium Channel Blockade

Caption: this compound enantiomers block L-type calcium channels, reducing calcium influx.

Experimental Workflow for Chiral Separation

Caption: Workflow for the separation and quantification of this compound enantiomers.

Metabolic Pathway of this compound Enantiomers

Caption: Stereoselective metabolism of this compound enantiomers by CYP3A4.

Conclusion

The pharmacological and pharmacokinetic profiles of this compound are clear examples of the profound impact of stereochemistry on drug action. The (S)-enantiomer is the primary driver of the desired negative dromotropic effects, making it crucial for the antiarrhythmic properties of the racemic mixture. Conversely, the more rapid clearance of (S)-Verapamil leads to a predominance of the less active (R)-enantiomer in plasma following oral administration. A thorough understanding of these stereoselective differences is paramount for the rational design of future clinical studies, the development of new drug formulations, and the optimization of therapeutic strategies involving this compound. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of stereopharmacology and its clinical implications.

References

- 1. This compound | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. biorxiv.org [biorxiv.org]

- 4. Comparative vulnerability of PET radioligands to partial inhibition of P-glycoprotein at the blood-brain barrier: A criterion of choice? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 isoforms involved in metabolism of the enantiomers of this compound and northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 isoforms involved in metabolism of the enantiomers of this compound and northis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral capillary electrophoretic analysis of this compound metabolism by cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral separation of this compound and some of its metabolites by HPLC and CE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics and state-dependent effects of this compound on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]

Verapamil Targets in Cardiovascular Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil (B1683045), a phenylalkylamine derivative, is a cornerstone in cardiovascular therapy, primarily classified as a Class IV antiarrhythmic agent and a calcium channel blocker. Its therapeutic efficacy in managing conditions such as hypertension, angina pectoris, and supraventricular tachyarrhythmias stems from its primary mechanism of action: the blockade of L-type voltage-gated calcium channels (Ca_v1.2). This action modulates calcium ion influx in cardiac and vascular smooth muscle cells, leading to a cascade of physiological effects.[1][2] Beyond its principal target, this compound exhibits a complex pharmacological profile, interacting with a range of other ion channels and cellular pathways. This technical guide provides a comprehensive overview of this compound's molecular targets in cardiovascular research, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further investigation and drug development.

Core Molecular Target: L-type Calcium Channels

This compound's primary therapeutic effects are mediated through its interaction with the α1 subunit of L-type calcium channels, predominantly the Ca_v1.2 isoform, which is highly expressed in cardiac and vascular smooth muscle.[1] It exhibits a state-dependent binding preference, showing higher affinity for open and inactivated channel conformations, which contributes to its use- and frequency-dependent effects.[3] This characteristic is particularly relevant in tachyarrhythmias where increased heart rates lead to a greater proportion of channels in the inactivated state, enhancing this compound's blocking efficacy.[4]

Quantitative Data: this compound's Potency and Binding Affinity

The following tables summarize the quantitative data on this compound's interaction with its primary and off-target channels.

| Target | Species/Tissue | Assay Type | Parameter | Value | Reference(s) |

| L-type Calcium Channel | Frog Heart Membranes | Radioligand Binding ([³H]this compound) | K_d | 4.25 nM | |

| L-type Calcium Channel | Cardiac Sarcolemma | Radioligand Binding | K_d | ~50 nM | |

| Ca_v1.2 | Rat Ventricular Myocytes | Whole-cell Patch Clamp | IC_50 | 3 µM (for I_Ca) | [5] |

| Ca_v1.2 | HEK Cells | Whole-cell Patch Clamp | IC_50 | 3-8 µM | [6] |

| Ca_v3.1 (T-type) | HEK Cells | Whole-cell Patch Clamp | IC_50 | 21 µM (HP -130 mV) | [6] |

| Ca_v3.1 (T-type) | HEK Cells | Whole-cell Patch Clamp | IC_50 | 5 µM (HP -70 mV) | [6] |

K_d: Dissociation Constant; IC_50: Half-maximal Inhibitory Concentration; HP: Holding Potential

Off-Target Effects of this compound

This compound's pharmacological actions extend beyond L-type calcium channels, influencing other ion channels and transporters, which may contribute to both its therapeutic profile and side effects.

Potassium Channels

This compound is known to block several types of voltage-gated potassium channels.[7] This can influence cardiac action potential duration and neuronal excitability.

| Target | Species/Cell Line | Parameter | Value | Reference(s) |

| hERG (I_Kr) | HEK Cells | IC_50 | 143.0 nM | [8] |

| Kv1.1 | Xenopus Oocytes | IC_50 | 14.0 µM | [9] |

| Kv1.5 (I_Kur) | Xenopus Oocytes | IC_50 | 5.1 µM | [9] |

| I_Ks | Xenopus Oocytes | IC_50 | 161.0 µM | [9] |

| K_ATP (Kir6.2/SUR2A) | COS-7 Cells | IC_50 | 8.9 µM | [10] |

P-glycoprotein (P-gp)

This compound is a well-characterized inhibitor of the P-glycoprotein (P-gp) efflux pump, a member of the ATP-binding cassette (ABC) transporter family. This inhibition can have significant implications for drug-drug interactions.

| Target | Cell Line | Parameter | Value | Reference(s) |

| P-glycoprotein | K562/ADR | IC_50 | ~15 µM |

Signaling Pathways Modulated by this compound

This compound's influence on intracellular calcium concentration triggers a series of downstream signaling events.

Calcium-Calmodulin-MLCK Pathway in Smooth Muscle

In vascular smooth muscle, the reduction in intracellular calcium concentration by this compound directly impacts the calcium-calmodulin signaling pathway, leading to vasodilation.[11]

JAK2/STAT3 Signaling Pathway in Cardiomyocytes

Recent research has unveiled a novel cardioprotective mechanism of this compound involving the activation of the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. This pathway is implicated in reducing apoptosis following myocardial ischemia/reperfusion injury.[12][13]

Experimental Protocols

Radioligand Binding Assay for this compound

This protocol outlines the determination of this compound's binding affinity to L-type calcium channels in cardiac membranes using a radiolabeled ligand.

1. Membrane Preparation:

-

Excise hearts from the animal model and place them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Mince the tissue and homogenize using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.

2. Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of membrane suspension (typically 20-50 µg of protein).

-

50 µL of [³H]this compound at various concentrations (for saturation binding) or a fixed concentration (for competition binding).

-

For competition assays, add 50 µL of unlabeled this compound or other competing ligands at various concentrations.

-

For non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM).

-

-

The final assay volume is typically 200-250 µL.

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Scintillation Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding against the concentration of [³H]this compound and fit the data to a one-site binding model to determine the K_d and B_max.

-

For competition binding, plot the percentage of specific binding against the concentration of the competing ligand and fit the data to a one-site competition model to determine the IC_50, from which the K_i can be calculated using the Cheng-Prusoff equation.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound hydrochloride: pharmacological properties and role in cardiovascular therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics and state-dependent effects of this compound on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. researchgate.net [researchgate.net]

- 7. Effects of this compound on myocardial performance in coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of block and identification of the this compound binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ionbiosciences.com [ionbiosciences.com]

- 10. This compound use in patients with cardiovascular disease: an overview of randomized trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound attenuates myocardial ischemia/reperfusion injury by inhibiting apoptosis via activating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Verapamil's Role in Modulating Multidrug Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, significantly diminishing the efficacy of a wide array of anticancer agents. A key mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which function as drug efflux pumps. Verapamil (B1683045), a first-generation calcium channel blocker, has been extensively investigated for its ability to modulate MDR. This technical guide provides an in-depth analysis of the mechanisms, experimental validation, and signaling pathways associated with this compound's role as an MDR modulator. It is designed to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Core Mechanism of Action: Inhibition of P-glycoprotein

This compound's primary role in reversing MDR is attributed to its direct interaction with P-glycoprotein (ABCB1), a 170-kDa transmembrane protein that actively extrudes cytotoxic drugs from cancer cells in an ATP-dependent manner.[1]

1.1. Competitive Inhibition: this compound acts as a competitive inhibitor of P-gp.[1] It directly binds to the transporter, likely at sites that overlap with those for chemotherapeutic agents.[1] This competition reduces the efflux of co-administered anticancer drugs, leading to their increased intracellular accumulation and restored cytotoxicity. Studies have shown that the accumulation of [3H]this compound in multidrug-resistant K562/ADM cells was only 30% of that in the drug-sensitive parental K562 cells, and this accumulation increased when the cells were treated with other P-gp substrates, indicating that this compound itself is a substrate for P-gp.[1]

1.2. ATPase Activity Modulation: P-gp-mediated drug efflux is fueled by ATP hydrolysis. This compound has been shown to stimulate the basal ATPase activity of P-gp, suggesting an interaction with the enzyme's catalytic cycle.[2][3] The kinetics of this compound-induced P-gp-mediated ATP hydrolysis are biphasic, implying the existence of at least two this compound-binding sites on the transporter with different affinities.[2] At low concentrations, this compound stimulates ATP hydrolysis, while at higher concentrations, it can be inhibitory.

Quantitative Analysis of this compound-Mediated MDR Reversal

The efficacy of this compound in reversing MDR has been quantified in numerous in vitro studies. The following tables summarize key data on the fold-reversal of resistance and the impact on IC50 values of various chemotherapeutic agents.

Table 1: this compound's Effect on Chemosensitivity in P-gp-Overexpressing Cell Lines

| Cell Line | Anticancer Drug | This compound Concentration | Fold Reversal of Resistance (approx.) | Reference |

| CEM/VCR 1000 (Human Leukemia) | Epirubicin | 3 µg/mL | 10 | [4] |

| CEM/VCR 1000 (Human Leukemia) | Epirubicin | 10 µg/mL | 19 | [4] |

| CHO-Adr (Chinese Hamster Ovary) | Adriamycin | 10 µM | 15 | [5] |

| SGC-7901 (Human Gastric Cancer) | Doxorubicin (ADM) | Not specified | 6.77 | [6] |

| HCT15 (Human Colon Carcinoma) | Paclitaxel | 1.0 µg/mL | >15 (for derivative KR-30035) | [7] |

Table 2: Effect of this compound on IC50 Values of Chemotherapeutic Drugs

| Cell Line | Anticancer Drug | IC50 (without this compound) | IC50 (with this compound) | This compound Concentration | Reference |

| HCT15 (P-gp expressing) | Paclitaxel | Not specified | 0.07 nM (with KR-30035) | 1.0 µg/mL | [7] |

| CHO-K1 (Parental) | Adriamycin | Not specified | 5-fold decrease | 10 µM | [5] |

Signaling Pathways Modulated by this compound in MDR Cells

Beyond direct P-gp inhibition, this compound influences cellular signaling pathways that contribute to the MDR phenotype and cell survival.

3.1. Inhibition of Src Kinase: this compound has been shown to suppress the activation of Src kinase.[8] This inhibition leads to the downregulation of MDR1 (the gene encoding P-gp) and survivin, an inhibitor of apoptosis. Concurrently, Src inhibition by this compound increases the expression of the pro-apoptotic protein Bim.[8] This suggests a dual mechanism of reducing drug efflux and promoting apoptosis.

3.2. Modulation of Apoptosis via MRP1 and Glutathione (B108866): this compound and its derivatives can induce apoptosis in cells overexpressing Multidrug Resistance-Associated Protein 1 (MRP1).[9][10] This effect is mediated by the stimulation of MRP1-dependent glutathione (GSH) extrusion.[9][10] The rapid depletion of intracellular GSH triggers the apoptotic cascade.[9][10] Interestingly, the enantiomers of this compound exhibit differential effects; (S)-verapamil induces apoptosis by promoting GSH efflux, while (R)-verapamil acts as an inhibitor of MRP1-mediated transport, sensitizing cells to chemotherapeutics.[11][12]

Below is a diagram illustrating the signaling pathway of this compound's action on MDR cells.

Caption: Signaling pathways affected by this compound in multidrug-resistant cells.

Detailed Experimental Protocols

Reproducible and standardized methodologies are crucial for evaluating MDR modulators. The following are detailed protocols for key in vitro assays.

4.1. P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.[13]

-

Materials:

-

P-gp-overexpressing cell line (e.g., K562/ADM, MCF7/ADR) and parental cell line.

-

Cell culture medium, Fetal Bovine Serum (FBS), Trypsin-EDTA.

-

96-well black, clear-bottom microplate.

-

This compound (positive control).

-

Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO).

-

Phosphate (B84403) Buffered Saline (PBS).

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).

-

-

Procedure:

-

Cell Seeding: Seed P-gp-overexpressing and parental cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.[13]

-

Compound Preparation: Prepare serial dilutions of this compound and test compounds in serum-free medium.

-

Treatment: Remove the culture medium and add the compound dilutions to the respective wells. Include wells with medium only (negative control) and this compound (positive control).

-

Substrate Addition: Add Rhodamine 123 to all wells to a final concentration of 10 µM.[13]

-

Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.[13]

-

Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.[13]

-

Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a plate reader.[13]

-

-

Data Analysis:

-

Calculate the percentage of fluorescence increase relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Below is a workflow diagram for the P-gp inhibition assay.

Caption: Experimental workflow for the P-glycoprotein inhibition assay.

4.2. P-glycoprotein ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound.

-

Materials:

-

P-gp-containing membranes (commercially available or prepared from overexpressing cells).

-

Assay buffer (e.g., Tris-MES buffer).

-

This compound (positive control).

-

Sodium orthovanadate (P-gp ATPase inhibitor).

-

ATP.

-

Reagent for detecting inorganic phosphate (Pi) (e.g., based on malachite green).

-

96-well microplate.

-

Plate reader for absorbance measurement.

-

-

Procedure:

-

Reaction Setup: In a 96-well plate, incubate P-gp membranes with the assay buffer and different concentrations of the test compound or this compound. Include a control with sodium orthovanadate to measure non-P-gp dependent ATPase activity.

-

Initiate Reaction: Start the reaction by adding ATP to all wells.

-

Incubation: Incubate at 37°C for a defined period (e.g., 20-40 minutes).[14][15]

-

Stop Reaction & Color Development: Stop the reaction and add the phosphate detection reagent.

-

Measurement: Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the amount of Pi released by subtracting the absorbance of the vanadate-containing wells.

-

Plot the rate of ATP hydrolysis against the compound concentration to determine the stimulatory or inhibitory effect.

-

Below is a workflow diagram for the P-gp ATPase activity assay.

Caption: Experimental workflow for the P-glycoprotein ATPase activity assay.

Conclusion and Future Perspectives

This compound has been a foundational tool in understanding the mechanisms of P-glycoprotein-mediated multidrug resistance. Its ability to competitively inhibit drug efflux and modulate P-gp's ATPase activity has been well-documented. Furthermore, its influence on cellular signaling pathways, including Src kinase and apoptosis, highlights the multifaceted nature of its chemosensitizing effects. While the clinical application of this compound as an MDR modulator has been hampered by the high concentrations required for efficacy, which lead to cardiovascular toxicity, it remains an invaluable research tool.[16] The insights gained from studying this compound have paved the way for the development of second and third-generation MDR modulators with improved potency and reduced side effects. Future research should continue to explore the intricate signaling networks affected by P-gp inhibitors and focus on developing targeted therapies that can overcome multidrug resistance with high specificity and minimal toxicity. The logical relationship of this compound's action on P-gp is summarized in the diagram below.

Caption: Logical relationship of this compound's action on P-glycoprotein.

References

- 1. Reversal mechanism of multidrug resistance by this compound: direct binding of this compound to P-glycoprotein on specific sites and transport of this compound outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Cooperativity between this compound and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Does this compound help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reversal of multidrug resistance by this compound and modulation by alpha 1-acid glycoprotein in wild-type and multidrug-resistant Chinese hamster ovary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. europeanreview.org [europeanreview.org]

- 7. Reversal of multidrug resistance by novel this compound analogs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. By inhibiting Src, this compound and dasatinib overcome multidrug resistance via increased expression of Bim and decreased expressions of MDR1 and survivin in human multidrug-resistant myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and its derivative trigger apoptosis through glutathione extrusion by multidrug resistance protein MRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. (R)- and (S)-verapamil differentially modulate the multidrug-resistant protein MRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. 4.7. P-gp ATPase Activity Assay [bio-protocol.org]

- 16. Reversal of multidrug resistance by this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Off-Target Profile of Verapamil: A Technical Guide for Researchers

Introduction

Verapamil (B1683045), a phenylalkylamine derivative, is a widely prescribed calcium channel blocker for the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias. Its therapeutic efficacy is primarily attributed to the blockade of L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells. However, a growing body of evidence reveals that this compound's pharmacological activity extends beyond its intended target, exhibiting a range of off-target effects that can have significant clinical and research implications. This in-depth technical guide provides a comprehensive overview of this compound's off-target interactions, offering researchers, scientists, and drug development professionals a detailed resource to inform their investigations.

This guide summarizes key quantitative data on this compound's off-target binding affinities and functional effects, presents detailed experimental protocols for assessing these interactions, and provides visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Analysis of this compound's Off-Target Interactions

The following tables summarize the quantitative data on this compound's interactions with various off-target proteins, including ion channels, transporters, and receptors. These values, primarily half-maximal inhibitory concentrations (IC50), equilibrium dissociation constants (Kd), and inhibition constants (Ki), provide a comparative measure of this compound's potency at these unintended sites.

| Target | Ligand/Substrate | Assay Type | Species | Tissue/Cell Line | IC50 | Ki | Kd | Reference(s) |

| P-glycoprotein (P-gp/MDR1) | Digoxin | Transport Inhibition | Human | Caco-2 cells | 1.1 µM | [1] | ||

| This compound | ATPase Activity | Human | Recombinant P-gp | 1.9 ± 0.5 µM (Km) / 454 ± 109 µM (Ki) | [2] | |||

| hERG (Kv11.1) Potassium Channel | Whole-cell patch clamp | Human | HEK293 cells | 143.0 nM | [3] | |||

| Ryanodine (B192298) Receptor (RyR) | [3H]Ryanodine | Radioligand Binding | Rabbit | Skeletal muscle triads | ~8 µM | [4][5] | ||

| α1-Adrenergic Receptor | [3H]Prazosin | Radioligand Binding | Rat | Ventricular membranes | 0.6 - 6 µM | [6] | ||

| α2-Adrenergic Receptor | [3H]Yohimbine | Radioligand Binding | Human | Platelets | 0.6 - 6 µM | [6] | ||

| β2-Adrenergic Receptor | [125I]Iodocyanopindolol | Radioligand Binding | Human | Lymphocytes | 32 ± 4 µM | [7] | ||

| Voltage-gated K+ Channels (Kv) | Whole-cell patch clamp | Rabbit | Coronary arterial smooth muscle cells | 0.82 µM | [8] | |||

| N-type Calcium Channels | Neurotransmitter Release | Rat | Striatum | >30 µM | [9] | |||

| P/Q-type Calcium Channels | Neurotransmitter Release | Rat | Striatum | ≤30 µM | [9] | |||

| Cytochrome P450 3A4 (CYP3A4) | Northis compound (B1221204) | Metabolism | Human | cDNA-expressed | 10.3 µM (KI) | [7] | ||

| Cytochrome P450 3A5 (CYP3A5) | Northis compound | Metabolism | Human | cDNA-expressed | 4.53 µM (KI) | [7] |

Key Off-Target Signaling Pathways and Mechanisms

This compound's off-target effects are mediated through its interaction with a variety of cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key mechanisms.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Cooperativity between this compound and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of this compound block of a neuronal delayed rectifier K channel: active form of the blocker and location of its binding domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct binding of this compound to the ryanodine receptor channel of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. The interaction of this compound and northis compound with beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium channel inhibitor, this compound, inhibits the voltage-dependent K+ channels in rabbit coronary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 isoforms involved in metabolism of the enantiomers of this compound and northis compound - PMC [pmc.ncbi.nlm.nih.gov]

Verapamil as a Probe for Calcium Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil, a phenylalkylamine, is a first-generation calcium channel blocker renowned for its therapeutic applications in managing cardiovascular conditions such as hypertension, angina, and supraventricular tachyarrhythmias.[1] Beyond its clinical use, this compound serves as a powerful pharmacological tool in research to investigate the intricate roles of calcium signaling pathways. Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels (Cav1.x), thereby reducing the influx of calcium ions into cells.[1][2] This action has profound effects on cellular processes reliant on calcium as a second messenger, including muscle contraction, neurotransmitter release, and gene expression.[2] This guide provides a comprehensive technical overview of this compound's use as a research probe, detailing its mechanism of action, quantitative data on its activity, experimental protocols for its application, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action

This compound's primary mode of action is the blockade of L-type voltage-dependent calcium channels. It exhibits state-dependent binding, preferentially interacting with the open or inactivated states of the channel from the intracellular side.[2][3] This results in a use-dependent and frequency-dependent block, meaning its inhibitory effect is more pronounced in frequently firing cells, such as cardiac myocytes.[4]

In addition to L-type calcium channels, this compound also blocks T-type calcium channels (Cav3.x) with micromolar affinity, albeit with less pronounced state-dependence compared to its action on L-type channels.[3] this compound has also been shown to inhibit other ion channels, including various potassium channels like hERG, and the drug efflux pump P-glycoprotein (P-gp), which is a crucial consideration in experimental design.[5][6][7]

Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound for various ion channels and transporters, providing a quantitative basis for its use as a selective probe.

| Target | Channel Subtype | IC50 Value | Cell Type/System | Experimental Conditions |

| L-type Calcium Channel | Cav1.2 | 0.16 µM - 47 µM | Various | Dependent on temperature and voltage protocol.[8] |

| Cav1.2 | 35.3 µM (first pulse) | CHO cells | Two-test pulse protocol.[9] | |

| Cav1.2 | 9.1 µM (second pulse) | CHO cells | Two-test pulse protocol, demonstrating use-dependence.[9] | |

| Cav1.2 | 1.89 µM | CHO cells | Preconditioning protocol at -40 mV.[9] | |

| Cav1.2 | 0.9 µM (step current) | HEK293 cells | Near physiological temperature.[8] | |

| Cav1.2 | 0.4 µM (ramp current) | HEK293 cells | Near physiological temperature.[8] | |

| T-type Calcium Channel | Cav3.1 | ~20 µM | HEK293 cells | |

| Cav3.1 | 21.4 µM | HEK293 cells | Use- and voltage-dependent block.[10] | |

| Potassium Channels | hERG (IKr) | 143.0 nM | HEK293 cells | Ambient temperature (23°C).[5] |

| hERG (IKr) | 180.4 nM | HEK293 cells | Physiological temperature (37°C).[11] | |

| hERG (IKr) | 210.5 nM | HEK293 cells | Physiological temperature (37°C), revised protocol.[11] | |

| hERG (IKr) | 0.94 µM | CHO cells | ||

| Kv1.4 (Ito) | 260.71 ± 18.50 µmol/L | Xenopus oocytes | ||

| Voltage-dependent K+ (Kv) | Kd = 0.82 µM | Rabbit coronary smooth muscle cells | ||

| Other Transporters | P-glycoprotein (P-gp) | EC50 = 7.2 µM (in vivo) | Rat blood-brain barrier | Using Cyclosporine A as the inhibitor.[12] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Preparation of this compound Stock Solutions

For most in vitro experiments, this compound hydrochloride can be dissolved in sterile water, dimethyl sulfoxide (B87167) (DMSO), or absolute ethanol.[9][13]

-

10 mM Stock in Water: Reconstitute 5 mg of this compound hydrochloride powder in 1.02 ml of sterile water.[14]

-

10 mM Stock in DMSO: Resuspend 1 mg of this compound hydrochloride in 204 µL of DMSO.[9]

-

Storage: Store lyophilized powder at room temperature, desiccated. Once in solution, store at -20°C and use within 3 months to prevent loss of potency. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[14]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on ion channel currents in single cells.

1. Cell Preparation:

-

Isolate or culture the cells of interest (e.g., cardiomyocytes, neurons, or HEK293 cells expressing the channel of interest) on glass coverslips.

2. Solutions:

-

External (Bath) Solution: Composition will vary depending on the ion channel being studied. A typical solution for recording calcium currents might contain (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with CsOH.

-

Internal (Pipette) Solution: For calcium currents, a typical solution might contain (in mM): 120 Cs-aspartate, 20 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES, pH adjusted to 7.2 with CsOH.

3. Recording Procedure:

-

Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

-

Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.

-

Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -80 mV).

-

Apply voltage protocols (e.g., depolarizing steps) to elicit ion channel currents and record the baseline activity.

-

Perfuse the bath with the external solution containing the desired concentration of this compound.

-

Record the currents again in the presence of this compound to determine its effect. To study use-dependency, apply repetitive depolarizing pulses.

4. Troubleshooting:

-

Noisy Recordings: Ensure proper grounding of all equipment and use a Faraday cage. Check the Ag/AgCl wire in the pipette holder.

-

Current Rundown: L-type calcium currents can decrease over time. Include ATP and GTP in the internal solution to mitigate this. Monitor current stability in a control recording before drug application.

Calcium Imaging with Fluorescent Indicators

Calcium imaging allows for the visualization of changes in intracellular calcium concentration in response to stimuli and the effect of this compound on these changes.

A. Using Fura-2 AM (Ratiometric Indicator)

1. Reagent Preparation:

-

Prepare a 1 mg/mL Fura-2 AM stock solution by adding 50 µl of DMSO to a 50 µg vial. Store in the dark at -20°C.[8]

2. Cell Loading:

-

Plate cells on glass-bottom dishes or coverslips.

-

Prepare a loading buffer (e.g., HEPES-buffered saline) containing 1 µg/ml Fura-2 AM.

-

Incubate cells with the Fura-2 AM loading solution for 30 minutes at room temperature in the dark.[8]

-

Wash the cells with the recording buffer for 30 minutes at room temperature to allow for the de-esterification of the dye.[8]

3. Imaging:

-

Mount the coverslip in an imaging chamber on a fluorescence microscope equipped for ratiometric imaging.

-

Excite the cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and collect the emission at ~510 nm.

-

Record a baseline fluorescence ratio.

-

Apply a stimulus to induce a calcium response.

-

Pre-incubate cells with this compound for a desired period and then apply the stimulus to observe the effect of this compound on the calcium transient.

B. Using Fluo-4 AM (Single-Wavelength Indicator)

1. Reagent Preparation:

-

Prepare a Fluo-4 AM stock solution in DMSO.

2. Cell Loading:

-

Prepare a Fluo-4 AM loading solution in a physiological buffer. The final concentration is typically 1-5 µM.

-

Incubate cells with the loading solution at 37°C for 15-30 minutes, followed by 15-30 minutes at room temperature.[15]

-

Wash the cells with the physiological buffer.[15]

3. Imaging:

-

Excite the cells at ~490 nm and collect the emission at ~525 nm.[16]

-

Record baseline fluorescence.

-

Apply a stimulus and record the change in fluorescence intensity.

-

To test the effect of this compound, pre-incubate the cells with the drug before applying the stimulus.

P-glycoprotein (P-gp) Inhibition Assay

This assay determines the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate from cells.

1. Cell Culture:

-

Use a P-gp overexpressing cell line (e.g., MCF-7/ADR) and its corresponding parental cell line.

-

Seed the cells in a 96-well plate.

2. Assay Procedure:

-

Pre-incubate the cells with various concentrations of this compound for 30-60 minutes at 37°C.

-

Add a fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM) to each well.

-

Incubate for an additional 30-90 minutes at 37°C, protected from light.

-

Wash the cells with ice-cold buffer to stop the efflux.

-

Measure the intracellular fluorescence using a fluorescence plate reader or microscope. Increased fluorescence in the presence of this compound indicates P-gp inhibition.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the use of this compound as a probe.

Caption: Mechanism of this compound action on L-type calcium channels.

Caption: this compound's effect on a generic calcium signaling pathway.

References

- 1. Subgraphs & clusters — graphviz 0.22.dev0 documentation [graphviz.readthedocs.io]

- 2. Clusters | Plainion.GraphViz [plainionist.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 5. Node, Edge and Graph Attributes [emden.github.io]

- 6. color | Graphviz [graphviz.org]

- 7. benchchem.com [benchchem.com]

- 8. moodle2.units.it [moodle2.units.it]

- 9. stemcell.com [stemcell.com]

- 10. Node Attributes | Graphviz [graphviz.org]

- 11. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. about-Graphviz/attributes/color/colors.dot at master · ReneNyffenegger/about-Graphviz · GitHub [github.com]

- 13. Clusters | Graphviz [graphviz.org]

- 14. This compound P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols for Verapamil in Patch-Clamp Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Verapamil (B1683045) in patch-clamp electrophysiology studies. This compound is a phenylalkylamine calcium channel blocker that is widely used to investigate the function and pharmacology of L-type calcium channels. It also exhibits inhibitory effects on other ion channels, such as voltage-gated potassium (Kv) and human Ether-à-go-go-Related Gene (hERG) channels. This document outlines the mechanism of action, provides quantitative data on its effects, and details experimental protocols for its application.

Mechanism of Action

This compound primarily functions by blocking L-type voltage-gated calcium channels (CaV1.x).[1] This inhibition reduces the influx of calcium ions into cells, leading to a variety of physiological effects, including reduced cardiac contractility and vasodilation.[1] this compound's blocking action is state-dependent, showing a higher affinity for open and inactivated channels.[2][3] This results in a use-dependent or frequency-dependent block, where the inhibition becomes more pronounced with repeated channel activation.[4][5]

Beyond its primary target, this compound has been shown to inhibit certain voltage-gated potassium channels (Kv) and the hERG potassium channel, which is crucial for cardiac repolarization.[4][6][7] The block of Kv channels by this compound is also state- and use-dependent.[4][8] Its effect on hERG channels is an important consideration in cardiac safety pharmacology.

Data Presentation

The following tables summarize the quantitative data for this compound's effects on various ion channels as determined by patch-clamp studies.

Table 1: Inhibitory Potency of this compound on L-type Calcium Channels

| Cell Type/Expression System | Channel Subtype | IC50 | Voltage Protocol Conditions | Reference |

| HEK293 | CaV1.2 | 5 µM | Not specified | [9] |

| Not specified | CaV1.2 | 35.3 µM | Two-pulse protocol (first pulse) | [10] |

| Not specified | CaV1.2 | 9.1 µM | Two-pulse protocol (second pulse) | [10] |

| Not specified | CaV1.2 | 1.89 µM | Preconditioning protocol | [10] |

Table 2: Inhibitory Potency and Kinetics of this compound on hERG Potassium Channels

| Cell Type | Temperature | IC50 | Hill Coefficient | Time Constant of Inhibition (at 0 mV) | Reference |

| HEK293 | 37°C | 180.4 nM | 1.4 | Not specified | [6] |

| HEK293 | 37°C | 204 nM | 0.9 | Not specified | [6] |

| HEK293 | 37°C | 210.5 nM | 1.2 | Not specified | [11] |

| HEK293 | 37°C | 225 nM | 1 | 0.64 s | [12] |

| HEK293 | 37°C | 214 nM | Not specified | Not specified | [13] |

| Rabbit Ventricular Myocytes (IKr) | 37°C | 268 nM | Not specified | Not specified | [13] |

Table 3: Inhibitory Potency and Kinetics of this compound on Voltage-Gated Potassium (Kv) Channels

| Cell Type | Channel Type | Apparent Kd / IC50 | Association Rate Constant (k_on) | Dissociation Rate Constant (k_off) | Reference |

| Rabbit Coronary Arterial Smooth Muscle Cells | Kv | 0.82 µM (Kd) | 2.20 µM⁻¹s⁻¹ | 1.79 s⁻¹ | [4] |

| Xenopus Oocytes | fKv1.4ΔN | 260.71 µmol/L | Not specified | Not specified | [7][14] |

| Chick Dorsal Root Ganglion Neurons | Delayed Rectifier K+ Current | Not specified | Voltage-dependent (for charged analog D890) | Voltage-dependent | [3][8] |

| Ltk- cells | mKv1.3 | Not specified | State-dependent | Voltage-dependent | [2] |

Experimental Protocols